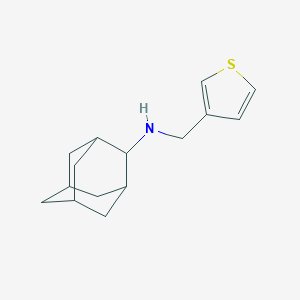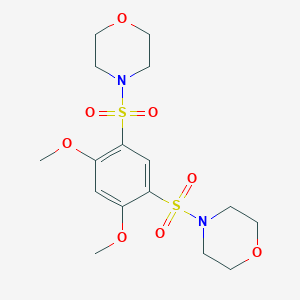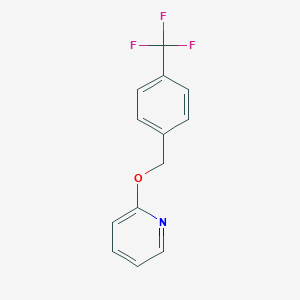
N-(2-adamantyl)-N-(3-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-N-(3-thienylmethyl)amine, also known as AAPT, is a novel compound that has gained significant interest in scientific research. AAPT is a member of the class of adamantane derivatives, which have been extensively studied due to their potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine is not fully understood. However, it has been proposed that N-(2-adamantyl)-N-(3-thienylmethyl)amine exerts its effects by modulating various signaling pathways in cells. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to have a variety of biochemical and physiological effects. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been shown to inhibit the replication of HIV and influenza viruses. N-(2-adamantyl)-N-(3-thienylmethyl)amine has also been found to improve cognitive function in animal models of Alzheimer's disease. These effects are likely due to the modulation of various signaling pathways by N-(2-adamantyl)-N-(3-thienylmethyl)amine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-adamantyl)-N-(3-thienylmethyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been extensively studied, and its biological effects are well characterized. However, there are also limitations to using N-(2-adamantyl)-N-(3-thienylmethyl)amine in lab experiments. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-adamantyl)-N-(3-thienylmethyl)amine. One area of interest is the development of novel therapeutics based on N-(2-adamantyl)-N-(3-thienylmethyl)amine. For example, N-(2-adamantyl)-N-(3-thienylmethyl)amine analogs could be synthesized and tested for their potential therapeutic properties. Another area of interest is the study of the mechanism of action of N-(2-adamantyl)-N-(3-thienylmethyl)amine. Understanding how N-(2-adamantyl)-N-(3-thienylmethyl)amine modulates various signaling pathways could lead to the development of more targeted therapies. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(2-adamantyl)-N-(3-thienylmethyl)amine could provide valuable information for the development of clinical trials.
Synthesemethoden
The synthesis of N-(2-adamantyl)-N-(3-thienylmethyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-adamantanone with sodium hydride to form 2-adamantyl carbanion. The second step involves the reaction of 2-adamantyl carbanion with 3-bromomethylthiophene to form N-(2-adamantyl)-N-(3-thienylmethyl)amine. The yield of N-(2-adamantyl)-N-(3-thienylmethyl)amine can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-N-(3-thienylmethyl)amine has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, and neuroprotective effects. In addition, N-(2-adamantyl)-N-(3-thienylmethyl)amine has been found to modulate the immune system and improve cognitive function. These properties make N-(2-adamantyl)-N-(3-thienylmethyl)amine a promising candidate for the development of novel therapeutics.
Eigenschaften
Molekularformel |
C15H21NS |
|---|---|
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
N-(thiophen-3-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C15H21NS/c1-2-17-9-10(1)8-16-15-13-4-11-3-12(6-13)7-14(15)5-11/h1-2,9,11-16H,3-8H2 |
InChI-Schlüssel |
HTFPGZKZRZVFKR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)


![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)
![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)


